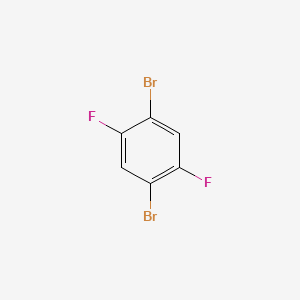

1,4-Dibromo-2,5-difluorobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVMLJCMUBZVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186365 | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-51-5 | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMO-2,5-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAY7VM7HFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Fluorinated and Brominated Arenes in Modern Organic Synthesis and Materials Science

The incorporation of fluorine and bromine atoms into aromatic rings dramatically influences their chemical and physical properties. Fluorine, being the most electronegative element, imparts unique characteristics such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, making fluorinated arenes highly sought after in medicinal chemistry and agrochemical development. sigmaaldrich.comnbinno.com The introduction of fluorine can also modulate the electronic properties of materials, finding applications in polymers and electronics. nbinno.comchemimpex.com

Brominated arenes, on the other hand, are exceptionally versatile intermediates in organic synthesis. The carbon-bromine bond is readily functionalized through a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. chemimpex.com This reactivity makes bromoarenes fundamental building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comchemimpex.com

Contextualizing 1,4 Dibromo 2,5 Difluorobenzene Within Electrophilic and Nucleophilic Aromatic Chemistry

1,4-Dibromo-2,5-difluorobenzene is a fascinating molecule that showcases the interplay of competing electronic effects inherent to halogenated benzenes. The fluorine atoms, with their strong inductive electron-withdrawing effect, and the bromine atoms, which are also electron-withdrawing, render the aromatic ring electron-deficient. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene (B151609). However, the directing effects of the halogens (ortho, para-directing) still play a crucial role in determining the regioselectivity of any potential electrophilic attack.

Conversely, the electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The presence of four halogen substituents significantly activates the ring towards attack by nucleophiles, facilitating the displacement of a halide, typically one of the bromine atoms, which are better leaving groups than fluorine under many conditions. This reactivity is a cornerstone of its utility as a synthetic building block.

Historical Trajectories and Foundational Studies of Multi Halogenated Benzene Derivatives in Synthetic Chemistry

Strategic Approaches for the Preparation of this compound

The synthesis of this compound requires careful consideration of regioselectivity to achieve the desired substitution pattern. The directing effects of the fluorine and bromine substituents play a crucial role in the outcome of the reactions.

Electrophilic Aromatic Substitution Reactions for Bromination and Fluorination Patterning

The direct bromination of 1,4-difluorobenzene (B165170) is a primary route to this compound. The fluorine atoms are ortho-, para-directing and activating substituents in electrophilic aromatic substitution reactions. Consequently, the positions ortho to the fluorine atoms (positions 2, 3, 5, and 6) are activated towards electrophilic attack. In the case of 1,4-difluorobenzene, the two fluorine atoms direct incoming electrophiles to the same positions (2 and 5).

The bromination of 1,4-difluorobenzene can be achieved using bromine in the presence of a catalyst, such as iron powder. google.com The reaction is typically carried out at a controlled temperature to favor the desired dibrominated product and minimize the formation of polybrominated species. google.com The regioselectivity is high due to the strong directing effect of the two fluorine atoms. google.com

Sequential Halogenation and Functional Group Interconversion Routes

While direct bromination is a common method, sequential halogenation and functional group interconversion can also be employed to synthesize this compound. These multi-step strategies can offer alternative pathways, sometimes with improved control over the final product. For instance, a synthetic route could involve the nitration of 2-bromo-1,4-difluorobenzene. google.com Further functional group manipulations could then lead to the desired this compound.

This compound as a Versatile Synthetic Intermediate

The presence of two reactive bromine atoms makes this compound an exceptionally useful intermediate in organic synthesis, particularly for the construction of more complex molecules. google.comlibretexts.orgchemimpex.com Its applications span from the synthesis of polymers to the creation of fluorescent dyes and specialty chemicals for the pharmaceutical and agrochemical industries. chemimpex.comsigmaaldrich.com

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

The carbon-bromine bonds in this compound are amenable to a variety of carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling methodologies being among the most powerful and widely used. acs.org

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds by coupling organohalides with various organometallic reagents. acs.org These reactions, which have revolutionized organic synthesis, allow for the construction of complex molecular frameworks with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of biaryl compounds through the reaction of an aryl halide with an organoboron reagent, typically an arylboronic acid or its ester. libretexts.orgnih.gov This reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org The versatility, mild reaction conditions, and commercial availability of a wide range of boronic acids contribute to the widespread use of this methodology. nih.govsandiego.edu

This compound serves as an excellent substrate in Suzuki-Miyaura coupling reactions, allowing for the sequential or double coupling to form substituted biaryl and polyaryl compounds. The reactivity of the two bromine atoms can often be controlled to achieve selective mono- or diarylation. acs.orgnih.gov The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bonds.

Below is a table summarizing examples of Suzuki-Miyaura cross-coupling reactions involving dihalobenzenes, illustrating the conditions and outcomes. While specific examples for this compound are not extensively detailed in readily available literature, the general principles and conditions for similar substrates provide a strong indication of its reactivity.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1,4-Dibromobenzene (B42075) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Bromobiphenyl | - | researchgate.net |

| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1,4-Diphenylbenzene | - | researchgate.net |

| 1,4-Diiodobenzene | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | p-Diarylbenzenes | Good | nih.gov |

| m-Dibromobenzene | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | m-Aryl-bromobenzenes | High | nih.gov |

| 2,4'-Difluoro-1-bromobenzene | 3'-(Trifluoromethyl)phenylboronic acid | Pd(OH)₂ | K₃PO₄ | - | 2,4'-Difluoro-3'-(trifluoromethyl)biphenyl | - | nih.gov |

| 2,4'-Difluoro-1-bromobenzene | 3'-(Trifluoromethoxy)phenylboronic acid | Pd(OH)₂ | K₃PO₄ | - | 2,4'-Difluoro-3'-(trifluoromethoxy)biphenyl | - | nih.gov |

Palladium-Catalyzed Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr) for Diverse Functionalization

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that are activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the highly electronegative fluorine atoms activate the aromatic ring towards nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com

Interestingly, in activated systems, fluoride (B91410) is a better leaving group than bromide or chloride. This is because the high electronegativity of fluorine strongly stabilizes the negatively charged Meisenheimer complex through the inductive effect, thus lowering the activation energy of the rate-determining addition step. stackexchange.com This allows for the selective substitution of the fluorine atoms on the this compound ring by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of functionalized derivatives. Sequential substitutions can also be achieved, further expanding the synthetic utility. nih.gov

Organometallic Intermediates and Their Synthetic Utility (e.g., Arynes)

Treatment of aryl halides with strong bases can lead to the formation of highly reactive intermediates known as arynes. semanticscholar.orgmasterorganicchemistry.com this compound can serve as a precursor to the corresponding benzyne (B1209423). The reaction is initiated by the deprotonation of a hydrogen atom ortho to one of the bromine atoms by a strong base, such as n-butyllithium (nBuLi) or sodium amide (NaNH₂). This is followed by the elimination of the adjacent bromide to form a transient aryne with a formal triple bond within the aromatic ring. semanticscholar.orgresearchgate.net

The resulting 3-bromo-2,5-difluorobenzyne is a powerful dienophile and electrophile. It can be trapped in situ by various reagents, most notably through cycloaddition reactions, to generate complex polycyclic frameworks. masterorganicchemistry.comresearchgate.net

Cycloaddition Reactions and Subsequent Aromatization to Polycyclic Systems

The aryne intermediates generated from this compound are readily utilized in cycloaddition reactions. A classic example is the [4+2] cycloaddition (Diels-Alder reaction) with dienes like furan (B31954). semanticscholar.orgresearchgate.net The trapping of the benzyne with furan produces an oxabicyclic adduct, specifically a substituted oxabenzonorbornadiene. researchgate.net

This initial cycloadduct can then undergo subsequent reactions. For instance, acid-catalyzed ring-opening and aromatization can lead to the formation of substituted naphthol derivatives. This two-step sequence—aryne formation followed by cycloaddition and aromatization—provides an elegant and efficient route to construct highly substituted polycyclic aromatic systems from a relatively simple precursor. nih.gov

Regioselective Control and Mechanistic Considerations in Transformations

Controlling regioselectivity is crucial when multiple reactive sites are present, as in the derivatives of this compound.

Nucleophilic Aromatic Substitution (SNAr): Regioselectivity in SNAr is governed by the position of the activating groups relative to the leaving group. The substitution occurs preferentially at positions ortho and para to strong electron-withdrawing groups, as these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com In this compound, both fluorine atoms are ortho to a bromine atom and para to the other, making them activated towards substitution.

Aryne Formation: The formation of a single aryne intermediate (3-bromo-2,5-difluorobenzyne) is expected from this compound due to the molecule's symmetry. However, in unsymmetrically substituted derivatives, the regioselectivity of deprotonation would be dictated by the acidity of the available protons, which is influenced by the electronic effects of all substituents on the ring.

Catalytic Systems and Reaction Parameter Optimization in this compound Derivatives

The bromine atoms in this compound serve as versatile handles for further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, such as biaryls and conjugated polymers. The optimization of the catalytic systems for these transformations is crucial for achieving high yields and selectivity. Key parameters that are often tuned include the choice of palladium catalyst, the ligand, the base, the solvent, and the reaction temperature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely employed to form new carbon-carbon bonds. researchgate.netmdpi.comdocumentsdelivered.comgoogle.com

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For derivatives of this compound, this reaction is instrumental in forming biaryl structures. The optimization of this reaction often involves screening different palladium sources, phosphine (B1218219) ligands, bases, and solvent systems. A study on the Suzuki-Miyaura coupling of fluorinated biphenyl (B1667301) derivatives demonstrated the effectiveness of a heterogeneous catalyst based on palladium nanoparticles supported on COOH-modified graphene. researchgate.net The reaction conditions were optimized, showing good conversion rates with various boronic acids.

Below is a table summarizing the optimization of the Suzuki-Miyaura coupling for a related brominated aromatic compound, which provides insights into the types of parameters that are typically varied.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Brominated Aromatic Substrate

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 |

| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 80 | 92 |

Note: This table is a representative example based on typical optimization studies for Suzuki-Miyaura reactions and does not represent a specific experiment on a this compound derivative.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. For derivatives of this compound, this reaction can be used to introduce vinyl groups, leading to the formation of stilbene-like structures which are precursors to various polymers. The efficiency and regioselectivity of the Heck reaction are highly dependent on the catalytic system. The choice of the palladium catalyst, the phosphine ligand, and the base can significantly influence the outcome. For instance, the use of bulky electron-rich phosphine ligands can enhance the catalytic activity for less reactive aryl bromides.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynyl-substituted aromatic compounds from this compound derivatives. The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comgoogle.com Optimization studies often focus on the palladium source, the copper source, the ligand for the palladium, and the base. A study on the Sonogashira coupling of various aryl bromides and acetylenes highlighted the importance of matching the steric bulk of the phosphine ligand with that of the acetylene (B1199291) and aryl bromide to achieve optimal catalytic activity. libretexts.org

Table 2: Influence of Phosphine Ligand on the Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Acetylene | Phosphine Ligand | Activity |

|---|---|---|---|

| Phenyl bromide | Phenylacetylene | P(t-Bu)₃ | High |

| 2-substituted aryl bromide | 2-substituted arylacetylene | t-BuPCy₂ | High |

Note: This table is adapted from findings on the correlation between ligand sterics and substrate scope in Sonogashira couplings and serves as an illustrative example. libretexts.org

Influence of Bromine and Fluorine Substituents on Aromatic Ring Reactivity and Electron Density Distribution

The reactivity of the benzene ring in this compound is profoundly influenced by the electronic properties of its four halogen substituents. Both fluorine and bromine atoms exert two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

The inductive effect is the result of the high electronegativity of the halogen atoms, which pull electron density away from the aromatic ring through the sigma (σ) bond framework. Fluorine is the most electronegative element, and its -I effect is significantly stronger than that of bromine. Consequently, the two fluorine atoms are powerful deactivators of the benzene ring. The bromine atoms also contribute to this deactivation via their own -I effect. The cumulative inductive effect of four halogens makes the aromatic ring in this compound extremely electron-deficient compared to unsubstituted benzene.

The resonance effect involves the delocalization of a lone pair of electrons from the halogen's p-orbital into the π-system of the benzene ring. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. While this +R effect is present for both fluorine and bromine, it is generally weaker than the -I effect for halogens. Therefore, the net result is deactivation of the ring towards electrophilic attack. academie-sciences.fr

The combination of these effects in this compound results in a significantly reduced nucleophilicity of the aromatic ring, making it highly unreactive towards traditional electrophilic aromatic substitution (EAS) reactions. academie-sciences.fr Conversely, the severe electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically unfavorable for benzene itself. mdpi.com

Reaction Kinetics and Thermodynamic Analyses of Derived Transformations

Detailed experimental studies on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively documented in publicly available literature. However, the kinetic and thermodynamic behavior can be inferred from established principles of physical organic chemistry and studies on analogous compounds.

Determination of Activation Energies and Reaction Rates

For electrophilic aromatic substitution reactions, the presence of four strong electron-withdrawing halogen substituents would lead to a very high activation energy (Ea) and consequently, a very slow reaction rate. The rate-determining step in EAS is the attack of the electrophile to form a high-energy carbocation intermediate (a benzenonium ion). academie-sciences.fr The deactivating substituents destabilize this intermediate, thereby increasing the energy barrier for its formation.

In contrast, for reactions where the aromatic ring acts as an electrophile, such as in nucleophilic aromatic substitution (SNAr) or organometallic cross-coupling reactions, the kinetics are more favorable. In SNAr, the electron-withdrawing substituents stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy. mdpi.com In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. nih.gov The reaction rates would be significantly different for the C-Br and C-F bonds, with the C-Br bond being far more reactive under typical cross-coupling conditions.

Thermodynamic Parameters of Reaction Equilibria

For a hypothetical electrophilic substitution, the reaction would likely be thermodynamically less favorable than the same reaction with benzene, due to the electronic destabilization of the substituted product. For cross-coupling reactions, which form stable C-C bonds, the reactions are generally thermodynamically favorable and effectively irreversible.

Below are some general physical and thermodynamic properties of the compound itself.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | sigmaaldrich.com |

| Molecular Weight | 271.88 g/mol | sigmaaldrich.com |

| CAS Number | 327-51-5 | sigmaaldrich.com |

| Appearance | White solid/crystals | sigmaaldrich.comthermofisher.com |

| Melting Point | 60-62 °C | sigmaaldrich.com |

| Boiling Point | 96 °C (at 20 mmHg) | sigmaaldrich.com |

Characterization and Role of Transient Reaction Intermediates (e.g., Benzenonium Ions, Aryne Species)

The mechanistic pathways of reactions involving this compound are dictated by the formation of transient intermediates.

In a potential electrophilic aromatic substitution reaction, the key intermediate would be a benzenonium ion (also known as an arenium ion or σ-complex). Attack by an electrophile (E+) at one of the two available hydrogen-bearing carbons would disrupt the aromaticity and form a resonance-stabilized carbocation. However, the powerful inductive effects of the four halogen substituents would significantly destabilize this positive charge, making its formation energetically costly and slowing the reaction to a near halt under standard conditions. academie-sciences.fr

A more plausible reaction pathway for this substrate involves the formation of an aryne intermediate. Treatment of this compound with a very strong base, such as lithium diisopropylamide (LDA), could induce the elimination of hydrogen bromide (HBr). nih.gov This would proceed via deprotonation of one of the aromatic hydrogens, followed by the loss of an adjacent bromide anion, to form the highly reactive 3,6-difluorobenzyne intermediate. This aryne could then be trapped by various nucleophiles or dienes. fao.org The C-Br bond is preferentially cleaved over the much stronger C-F bond in this elimination process.

In nucleophilic aromatic substitution , the reaction proceeds through a negatively charged Meisenheimer intermediate . The attack of a nucleophile on one of the carbon atoms bearing a halogen creates a resonance-stabilized carbanion. The strong electron-withdrawing nature of the fluorine and bromine atoms would effectively stabilize this negative charge, facilitating the reaction. mdpi.com

Comparative Studies of Reactivity Profiles with Analogous Halogenated Arenes

The reactivity of this compound is best understood by comparing it to other halogenated aromatic compounds.

Compared to Benzene and Monohalobenzenes: The compound is vastly less reactive towards electrophiles than benzene, chlorobenzene, or bromobenzene. academie-sciences.fr The cumulative deactivating effect of four halogens far outweighs the effect of a single halogen.

Compared to other Polyhalogenated Benzenes:

Electrophilic Aromatic Substitution (EAS): The reactivity of this compound in EAS would be lower than that of 1,4-dibromobenzene nist.gov due to the additional, highly electronegative fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr): The compound is expected to be more reactive towards nucleophiles than its non-fluorinated analog, 1,4-dibromobenzene. In SNAr reactions, the rate is often dependent on the stability of the Meisenheimer intermediate, which is enhanced by strong electron-withdrawing groups. Furthermore, the C-F bond is typically more susceptible to nucleophilic attack than C-Br or C-I bonds in these reactions, assuming an addition-elimination mechanism.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl >> C-F. nih.govscielo.br Therefore, in this compound, the two C-Br bonds are the primary sites for reaction. This allows for selective sequential functionalization, where the bromine atoms can be replaced via cross-coupling while the fluorine atoms remain intact. This selective reactivity is a key feature that makes this compound a valuable synthetic building block. sigmaaldrich.comthermofisher.com Studies on similar dibromo-nitro researchgate.net or dibromo-thiophene nih.gov systems confirm the feasibility of selective and sequential Suzuki couplings at the bromine-substituted positions.

The following table summarizes the general reactivity trends for different types of halogenated arenes.

| Compound Class | Reactivity in EAS | Reactivity in SNAr | Reactivity in Cross-Coupling |

| Benzene | Baseline | Very Low (requires extreme conditions) | Not applicable |

| Monohalobenzenes (e.g., C₆H₅Br) | Lower than benzene | Low (requires activation) | Good (C-Br bond) |

| Dihalobenzenes (e.g., 1,4-C₆H₄Br₂) | Much lower than benzene | Low (requires activation) | Good (both C-Br bonds) |

| This compound | Extremely Low | High (activated by 4 halogens) | High (selective at C-Br bonds) |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dibromo 2,5 Difluorobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the basic carbon and proton framework of 1,4-dibromo-2,5-difluorobenzene derivatives.

In the ¹H NMR spectrum of the parent compound, this compound, a single signal is typically observed in the aromatic region, integrating to two protons. For instance, the ¹H NMR signal for free this compound appears at approximately 7.41 ppm. rsc.org The chemical shift and multiplicity of these proton signals can be significantly influenced by the nature and position of substituents on the aromatic ring in its derivatives.

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the symmetry of this compound, its ¹³C NMR spectrum is relatively simple. However, coupling between the carbon and fluorine atoms (C-F coupling) can lead to splitting of the signals, which can sometimes result in low-intensity signals that are difficult to observe. rsc.org The chemical shifts of the carbon atoms are sensitive to the electron-withdrawing or electron-donating effects of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H | ~7.41 |

| ¹³C | (Data not readily available in provided search results) |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high receptivity of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, which minimizes the likelihood of signal overlap and provides high sensitivity to the local electronic environment of the fluorine atoms. thermofisher.comnih.gov

For this compound, the ¹⁹F NMR spectrum provides direct information about the fluorine environments. The chemical shifts are influenced by the nature of the substituents on the benzene (B151609) ring. thermofisher.com For example, in a study of halogen-bonded complexes, the ¹⁹F NMR chemical shift of 1,4-dibromotetrafluorobenzene (B1210529) was observed at -131.83 ppm in its pure form. rsc.org Spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and proton nuclei (¹⁹F-¹H) can provide valuable information about the through-bond connectivity and spatial proximity of these atoms. wikipedia.org

Table 2: Key Features of ¹⁹F NMR Spectroscopy

| Feature | Description | Significance |

| High Receptivity | The ¹⁹F nucleus is highly sensitive to NMR detection. wikipedia.org | Allows for the analysis of small sample quantities. |

| Wide Chemical Shift Range | Spans approximately 800 ppm, reducing signal overlap. wikipedia.orgthermofisher.com | Facilitates the identification of different fluorine environments. |

| Spin-Spin Coupling | ¹⁹F nuclei couple with other nuclei like ¹H and other ¹⁹F atoms. wikipedia.org | Provides structural information about connectivity. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complex connectivity within derivatives of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons (¹JCH). columbia.eduyoutube.com It is highly sensitive and allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduipb.pt It is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, including those to quaternary carbons that are not observed in HSQC spectra. columbia.eduyoutube.com

By combining the information from HSQC and HMBC experiments, a detailed and unambiguous map of the molecular structure can be constructed, which is particularly useful for differentiating between isomers. youtube.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

For derivatives of this compound, FTIR and Raman spectra can be used to identify the characteristic vibrations of the substituted benzene ring, as well as the vibrations associated with any appended functional groups. For instance, the C-Br and C-F stretching vibrations will have characteristic frequencies. A study on 1,2-dibromobenzene (B107964) utilized both FTIR and FT-Raman spectroscopy to analyze its vibrational modes. researchgate.net While specific data for this compound is not detailed in the provided results, the principles of analysis are directly applicable.

Table 3: General Regions for Key Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-F stretch | 1400 - 1000 |

| C-Br stretch | 750 - 500 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the accurate determination of molecular weight and for elucidating the structure of a molecule through the analysis of its fragmentation patterns. libretexts.org

For this compound, the molecular ion peak in the mass spectrum will correspond to its molecular weight of approximately 271.88 g/mol . sigmaaldrich.com The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The analysis of these fragment ions can provide valuable structural information. For example, the loss of a bromine atom or a fluorine atom would result in fragment ions with specific mass-to-charge ratios. While detailed fragmentation pathways for this compound were not found, general principles of fragmentation of halogenated aromatic compounds would apply. libretexts.org

Table 4: Predicted Adducts and m/z for this compound in Mass Spectrometry uni.lu

| Adduct | m/z |

| [M+H]⁺ | 270.85640 |

| [M+Na]⁺ | 292.83834 |

| [M-H]⁻ | 268.84184 |

| [M+NH₄]⁺ | 287.88294 |

| [M+K]⁺ | 308.81228 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While the specific crystal structure of this compound was not found in the search results, studies on similar molecules provide a strong indication of the type of information that can be obtained. For example, the crystal structure of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene was determined to be monoclinic with the space group P2₁/c. researchgate.net Another study on 1,4-dibromo-2,5-dibutoxybenzene (B137536) revealed a monoclinic crystal system and showed the presence of intermolecular Br···O interactions. nih.govresearchgate.net In the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene, two polymorphic forms were identified, highlighting the ability of X-ray crystallography to discern subtle differences in crystal packing. rsc.org These examples underscore the power of X-ray crystallography in providing a complete picture of the solid-state architecture of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. In the context of this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into their electronic transitions and the extent of π-electron conjugation. The absorption of UV or visible light by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption are directly related to the energy difference between the orbitals and the probability of the transition occurring, respectively.

For aromatic systems like substituted benzenes, the most significant electronic transitions are typically π → π* transitions. The benzene molecule itself exhibits three such absorption bands: a high-intensity E1 band around 184 nm, a moderate-intensity E2 band around 204 nm, and a low-intensity, symmetry-forbidden B band (the benzenoid band) with fine structure between 230 and 270 nm. Substitution on the benzene ring can cause shifts in the position (bathochromic or red shift to longer wavelengths; hypsochromic or blue shift to shorter wavelengths) and intensity (hyperchromic or increase in intensity; hypochromic or decrease in intensity) of these bands.

In the case of this compound, the presence of both bromine and fluorine atoms as substituents significantly influences its UV-Vis absorption profile compared to unsubstituted benzene. Both halogens possess lone pairs of electrons that can be donated to the π-system of the benzene ring (a +R or resonance effect), which tends to cause a bathochromic shift and a hyperchromic effect on the π → π* transition bands. Concurrently, their high electronegativity leads to a strong inductive withdrawal of electron density from the ring (a -I effect), which can influence the energy levels of the molecular orbitals.

The true utility of UV-Vis spectroscopy in the study of this compound often lies in the characterization of its derivatives, particularly in the context of conjugated polymers. This monomer is a key building block for the synthesis of fluorinated poly(p-phenylenevinylene)s (PPVs) and other conjugated materials. By incorporating the 1,4-dibromo-2,5-difluorophenylene unit into a polymer chain, the extent of π-conjugation is significantly increased, leading to a substantial bathochromic shift of the absorption maximum into the visible region of the electromagnetic spectrum.

For instance, when this compound is used to synthesize poly(2,5-difluoro-1,4-phenylenevinylene), the resulting polymer exhibits distinct optical properties. The UV-Vis absorption spectrum of such a polymer provides a direct measure of its optical band gap, a critical parameter for applications in organic electronics like light-emitting diodes (OLEDs) and photovoltaic cells. The fluorination of the phenylene ring is known to influence the electronic properties of the resulting PPV, often leading to a blue shift in the absorption and emission spectra compared to their non-fluorinated counterparts. This is attributed to the strong electron-withdrawing nature of the fluorine atoms, which lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels.

The assessment of conjugation pathways in derivatives of this compound can be effectively studied by synthesizing a series of oligomers with increasing numbers of repeating units. As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in a predictable bathochromic shift of the absorption maximum (λmax). This trend can be clearly observed in the UV-Vis spectra of the oligomers.

Below is a representative, though not exhaustive, data table illustrating the typical UV-Vis absorption data for benzene and some of its halogenated derivatives to provide a comparative context for the electronic effects of the substituents.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Benzene | Hexane | 255 | 215 |

| Fluorobenzene (B45895) | - | 264-300 | - |

| Chlorobenzene | - | - | - |

| Bromobenzene | - | - | - |

| 1,4-Dichlorobenzene | - | - | - |

| 1,4-Dibromobenzene (B42075) | - | - | - |

| 1,4-Difluorobenzene (B165170) | - | - | - |

| This compound | Acetonitrile | ~260 nih.gov | Not Reported |

Note: Specific molar absorptivity values for all compounds are not consistently reported across all sources. The absorption for fluorobenzene is reported as a range due to its fine structure.

Computational Chemistry and Theoretical Modeling of 1,4 Dibromo 2,5 Difluorobenzene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For 1,4-dibromo-2,5-difluorobenzene, DFT calculations, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have been instrumental in determining its optimized geometry and vibrational frequencies. globalresearchonline.net These theoretical calculations show good agreement with experimental data, validating the computational models used. globalresearchonline.net

Prediction of Regioselectivity and Site-Specificity in Chemical Reactions

Computational methods are pivotal in predicting the regioselectivity of reactions involving halogenated benzenes. For nucleophilic aromatic substitution (S N Ar) reactions, DFT can be used to calculate the relative stabilities of isomeric σ-complex intermediates (Meisenheimer intermediates). researchgate.net This approach has been shown to quantitatively predict the distribution of regioisomers for reactions with both anionic and neutral nucleophiles. researchgate.net While this model is effective for the classical two-stage S N Ar mechanism, computational studies have also suggested that for substrates with good leaving groups like bromide, a concerted reaction mechanism might be at play, as intermediates cannot always be located. researchgate.net The molecular electrostatic potential (MEP) map derived from DFT calculations indicates that the bromine and fluorine atoms are the most reactive sites for both electrophilic and nucleophilic attacks. globalresearchonline.net

Elucidation of Reaction Mechanisms, Transition States, and Energy Landscapes

Theoretical chemistry provides indispensable tools for mapping out reaction mechanisms. By calculating the energies of reactants, products, and transition states, it is possible to construct a detailed energy landscape for a given reaction. comporgchem.com For complex reactions, such as those involving cycloadditions or rearrangements, computational studies can distinguish between different possible pathways, like a concerted Cope rearrangement versus a stepwise retro-Diels-Alder followed by a Diels-Alder reaction. comporgchem.comnih.gov These calculations can determine the activation energies for each step, revealing the kinetically favored pathway. comporgchem.com For reactions involving 1,4-dihydropyridines, computational studies have shown that the mechanism can exist on a spectrum between a direct hydride transfer and an Alder-Ene-like pathway, with the specific character depending on the reactants and solvent conditions. scispace.com Identifying the transition state geometry is a critical part of this process, and methods like relaxed surface scans and nudged elastic band (NEB) calculations are employed to locate these crucial points on the potential energy surface. youtube.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org

For this compound, the HOMO-LUMO energy gap has been calculated to be 5.444 eV using the B3LYP/6-311++G(d,p) method. globalresearchonline.net The HOMO is primarily located over the fluorine and bromine atoms, indicating these are the sites most likely to donate electrons in a reaction. globalresearchonline.net Conversely, the LUMO, which is of π* nature, is delocalized over the carbon-carbon bonds of the benzene (B151609) ring. globalresearchonline.net Therefore, the HOMO → LUMO transition involves a transfer of electron density from the halogen atoms to the benzene ring. globalresearchonline.net This charge transfer is fundamental to the molecule's electronic absorption properties and its reactivity in chemical processes. globalresearchonline.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 5.444 eV globalresearchonline.net |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound were not found in the search results, this computational technique is generally applied to explore the conformational landscape of molecules and to study their interactions with other molecules, such as solvents or other reactants. MD simulations would allow for the observation of the dynamic behavior of the molecule over time, providing insights into its flexibility and the nature of its intermolecular forces, which are influenced by van der Waals interactions. researchgate.net

Theoretical Studies on Reaction Kinetics and Thermodynamics

Theoretical calculations are crucial for understanding the kinetics and thermodynamics of chemical reactions. By computing the energies of reactants and transition states, activation energies can be determined, which are essential for predicting reaction rates. comporgchem.com Thermodynamic parameters such as heat capacities, entropies, and enthalpy changes can also be calculated. globalresearchonline.netresearchgate.net For this compound, thermodynamic parameters have been calculated using the B3LYP/6-311++G(d,p) method, providing a foundation for understanding its stability and reactivity under different conditions. globalresearchonline.net

Table 2: Calculated Thermodynamic Parameters of this compound

| Parameter | Value |

| Heat Capacity (Cºp,m) | Data not available |

| Entropy (Sºm) | Data not available |

| Enthalpy Change (Hºm) | Data not available |

Computational Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. For this compound, DFT calculations have been used to compute the theoretical vibrational frequencies for both infrared (IR) and Raman spectra. globalresearchonline.net These calculated frequencies, after appropriate scaling, show good agreement with the experimental FTIR and FT-Raman spectra. globalresearchonline.net The assignments of the vibrational modes are often aided by Total Energy Distribution (TED) analysis. globalresearchonline.net Such correlative studies are essential for a detailed interpretation of the molecule's vibrational behavior. globalresearchonline.netresearchgate.net Similarly, theoretical methods can predict electronic absorption spectra, helping to assign observed spectral features to specific electronic transitions. researchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| C-H stretch | Data not available | Data not available | Data not available |

| C-C stretch (ring) | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available | Data not available |

Note: A table with specific vibrational assignments was mentioned in a source, but the actual data was not included in the provided search snippet. globalresearchonline.net

Modeling of Electronic and Optical Properties of Derived Materials (e.g., Band Gaps, Charge Transport)

Computational chemistry offers a powerful lens through which to examine the electronic and optical characteristics of polymers derived from this compound. By simulating the behavior of these complex systems at a molecular level, researchers can predict key parameters that govern their performance in electronic devices. These parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting band gap, and the potential for charge transport.

The introduction of the 2,5-difluorophenylene unit, originating from this compound, into a polymer backbone, such as that of polyfluorene, significantly influences the material's electronic properties. The fluorine atoms, being highly electronegative, tend to lower both the HOMO and LUMO energy levels of the resulting copolymer. This can be advantageous for improving air stability and facilitating electron injection in electronic devices.

Theoretical studies on copolymers of fluorene (B118485) and other aromatic units have demonstrated that the nature of the comonomer is critical in defining the frontier electronic levels and, consequently, the intrachain charge mobilities. researchgate.net For instance, in copolymers of fluorene and benzothiadiazole (a different electron-deficient unit), the LUMO wave function tends to localize on the benzothiadiazole units, which has a profound impact on the excitonic wave function. researchgate.net While specific data for 2,5-difluorobenzene copolymers is less prevalent in broad literature, the principles derived from these analogous systems are highly relevant.

The table below presents a hypothetical yet representative set of calculated electronic properties for a copolymer of 9,9-dihexylfluorene (B1587949) and 2,5-difluorobenzene, based on typical values reported for similar fluorene-based copolymers investigated through DFT methods.

| Polymer | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) |

|---|---|---|---|

| Poly(9,9-dihexylfluorene-alt-2,5-difluorobenzene) | -5.85 | -2.40 | 3.45 |

The band gap of a material is a crucial factor in determining its optical properties, such as the color of light it emits or absorbs. For light-emitting applications, a wider band gap is typically associated with blue emission. The calculated band gap for the hypothetical poly(9,9-dihexylfluorene-alt-2,5-difluorobenzene) suggests it would be a blue-emitting polymer.

Beyond the fundamental electronic levels, computational models can also provide insights into charge transport properties. Charge mobility, a measure of how efficiently electrons and holes move through a material, is a critical parameter for the performance of organic field-effect transistors (OFETs) and solar cells. While direct calculation of bulk charge mobility is complex, theoretical models can estimate intermolecular electronic couplings, which are a key determinant of mobility. Studies on fluorinated and non-fluorinated analogues of other polymer systems have shown that fluorination can lead to increased electronic couplings between adjacent polymer chains, potentially enhancing charge transport.

The following table outlines theoretical charge mobility values for a representative fluorene-based copolymer, illustrating the type of data generated through advanced computational modeling.

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|

| Poly(9,9-dihexylfluorene-alt-2,5-difluorobenzene) | 1.5 x 10⁻⁴ | 8.0 x 10⁻⁵ |

It is important to note that the values presented in the tables are illustrative and representative of the type of data obtained from computational studies. The actual experimental values can be influenced by a variety of factors, including polymer chain length, polydispersity, and solid-state morphology, which are challenging to fully capture in theoretical models. Nevertheless, computational chemistry provides an invaluable tool for the rational design and a priori assessment of novel materials derived from this compound for a range of optoelectronic applications.

Applications in Advanced Materials Science and Organic Electronics

Role as a Key Monomer in the Synthesis of Conjugated Polymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of organic electronics. The delocalized π-electron system in these polymers is responsible for their unique electronic and optical properties. 1,4-Dibromo-2,5-difluorobenzene serves as a fundamental building block in the synthesis of several important classes of conjugated polymers.

Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and excellent thermal stability, making them attractive for use in OLEDs, particularly for blue emission. However, pristine polyfluorene can suffer from spectral instability. Copolymerization is a widely used strategy to fine-tune the electronic and physical properties of these materials. nih.gov

| Copolymer Composition | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |

| Polyfluorene with 33 mol% 2,5-difluoro-1,4-phenylene and carbazole-naphthalimide groups | 2830 | 0.5 | (0.168, 0.228) |

Table showing the performance of a polyfluorene copolymer containing 2,5-difluoro-1,4-phenylene units in an OLED device. researchgate.net

Poly(arylene ether)s and poly(arylene sulfide)s are high-performance polymers known for their excellent thermal stability and chemical resistance. By incorporating specific functional groups, or "pendants," their properties can be tailored for various applications. This compound can be used as a starting material to create novel aromatic difluoride monomers for the synthesis of these polymers.

For example, 1,4-bis(2-benzoxazolyl)-2,5-difluorobenzene, a monomer synthesized in three steps from this compound, can be polymerized with various bisphenols and bisbenzenethiols to yield poly(arylene ether)s and poly(arylene sulfide)s with benzoxazole (B165842) pendants. researchgate.netbeilstein-journals.org These polymers exhibit high glass transition temperatures, in the range of 175-215°C, and are thermally stable up to 380-420°C. beilstein-journals.org While the resulting poly(arylene ether)s are soluble in several common organic solvents, the poly(arylene sulfide) demonstrates more limited solubility. beilstein-journals.org

Diketopyrrolopyrrole (DPP) derivatives are a class of high-performance pigments that have gained significant attention as organic semiconductors due to their strong electron-accepting nature, excellent charge carrier mobility, and good thermal and photostability. oaes.cc DPP-based materials are often constructed as donor-acceptor (D-A) systems to tune their electronic properties. mdpi.comsigmaaldrich.com The synthesis of these materials often involves cross-coupling reactions where a di-halogenated compound is a key starting material.

While direct synthesis examples starting from this compound are not extensively detailed in the provided search results, the general synthetic routes for DPP-based polymers, such as Stille coupling and Suzuki polycondensation, readily accommodate di-halogenated monomers. mdpi.comnih.gov The incorporation of a difluorophenyl unit into the DPP structure is a known strategy to modify the electronic properties of the resulting semiconductor. nih.gov For instance, a copolymer containing difluorothiophene as a donor and a DPP derivative as an acceptor has shown ambipolar behavior with high charge carrier mobilities. rsc.org The strong electron-withdrawing nature of the fluorine atoms in the this compound precursor would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting DPP-based material, which is a crucial parameter for designing n-type and ambipolar organic semiconductors. researchgate.net

| DPP-based Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| PBDTT-DPP | (1.2 ± 0.60) × 10⁻⁴ | (4.1 ± 0.26) × 10⁻³ |

| PBDTT-DPPFu (ring-fused) | (1.8 ± 0.10) × 10⁻³ | (1.0 ± 0.15) × 10⁻² |

Table comparing the charge carrier mobilities of a DPP-based polymer and its ring-fused analogue, illustrating the impact of molecular structure on electronic properties. nih.gov

Precursor for Optoelectronic Materials and Devices

Beyond its role as a monomer, this compound is a valuable precursor for creating a variety of small molecules and materials with specific optoelectronic functions.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes by harvesting both singlet and triplet excitons. wikipedia.org This process is facilitated in molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. wikipedia.orgnih.gov The design of TADF emitters often involves creating donor-acceptor (D-A) structures where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.

Organoboron compounds have emerged as promising materials for TADF emitters. nih.govmdpi.com In one example, a bromine-containing multiple-resonance (MR) TADF framework was synthesized from this compound in two steps. rsc.org The difluorobenzene unit plays a crucial role in the electronic structure of the resulting emitter. The fluorine atoms, with their strong electron-withdrawing properties, contribute to the acceptor character of the molecular framework, which is essential for achieving the charge-transfer state that facilitates the TADF mechanism. rsc.org The bromine atoms in the precursor also offer a route for further functionalization of the TADF molecule. rsc.org

Non-fullerene organic solar cells (NF-OSCs) have seen a rapid increase in power conversion efficiencies, largely driven by the development of novel polymer donors and non-fullerene acceptors. rsc.orgnih.gov The design of the donor polymer is critical for achieving high performance, and fluorination of the polymer backbone has proven to be a highly effective strategy. rsc.org Fluorination can lower the HOMO energy level of the polymer, leading to a higher open-circuit voltage (Voc) in the solar cell. rsc.org It can also improve charge carrier mobility and influence the morphology of the donor-acceptor blend. rsc.org

Given the benefits of fluorination, this compound is an attractive building block for synthesizing polymer donors for NF-OSCs. A donor polymer named PTFB-O, which is based on a difluorinated benzene (B151609) unit, has enabled non-fullerene organic solar cells with power conversion efficiencies of up to 10.9%. nih.gov This highlights the potential of incorporating difluorobenzene units into the design of high-performance donor polymers for the next generation of organic solar cells. nih.govrsc.org

Engineering of Functional Polymeric Coatings and Films

This compound serves as a critical monomer for the synthesis of functional polymers used in specialized coatings and films. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of well-defined polymer backbones. The fluorine substituents, in turn, impart unique properties to the resulting polymers, including enhanced thermal stability, specific electronic characteristics, and modified solubility.

One notable application is in the creation of electrochromic polymers. For instance, this compound is used in the synthesis of poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P) through a Suzuki coupling reaction. electrochemsci.org This polymer exhibits reversible color changes upon electrochemical oxidation and reduction, switching from yellow in its neutral state to blue when fully doped. electrochemsci.org This property is highly desirable for applications in smart windows, displays, and other electrochromic devices. electrochemsci.org The introduction of fluorine atoms onto the phenylene ring in the polymer backbone helps to stabilize the negative charge in the n-doped state, which can improve the stability and performance of the device. electrochemsci.org

| Polymer Name | Monomer(s) | Key Properties | Potential Application |

| Poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P) | This compound, (2-thienyl)boronic acid | Electrochromic (yellow to blue), good redox reversibility. electrochemsci.org | Electrochromic devices (smart windows). electrochemsci.org |

| Polyfluorene copolymers with 2,5-difluoro-1,4-phenylene units | This compound, fluorene (B118485) derivatives | Stable blue luminescence, thermal stability. researchgate.net | Organic Light-Emitting Diodes (OLEDs). researchgate.net |

| Poly(2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene) | This compound derivative | Specific polymer architecture. sigmaaldrich.comthermofisher.com | Advanced material synthesis. |

Integration into Photocatalytic Systems for Energy Conversion (e.g., Water Splitting)

The development of efficient photocatalysts for converting solar energy into chemical fuels, such as hydrogen from water splitting, is a major area of research. Conjugated polymers have emerged as a promising class of materials for this purpose due to their tunable electronic structures and light-harvesting capabilities. nih.govrsc.org While direct applications of polymers derived from this compound in photocatalytic water splitting are not yet widely reported, the inherent properties imparted by the difluorophenylene unit suggest significant potential.

The efficiency of a polymer photocatalyst is influenced by factors such as light absorption, charge separation and transport, and the availability of active sites for reaction. semanticscholar.org The introduction of heteroatoms into the polymer backbone is a known strategy to modulate the electronic structure and improve the separation of photo-generated electrons and holes. nih.gov The fluorine atoms in polymers derived from this compound are strongly electron-withdrawing, which can significantly alter the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). This modification can create a larger driving force for charge transfer processes that are crucial for photocatalysis.

Moreover, the hydrophilicity of the photocatalyst surface is critical for an efficient interface with water. Research has shown that incorporating polar groups or hydrophilic segments into the polymer structure can enhance photocatalytic activity for hydrogen evolution. nih.govrsc.org While fluorinated polymers are often hydrophobic, the strategic design of copolymers could balance this with hydrophilic components to optimize interaction with water molecules. The engineering of polymers with intrinsic microporosity is another strategy that has proven effective, as it allows water to penetrate the material, increasing the active surface area. semanticscholar.org The rigid and defined structure that can be achieved using this compound as a building block could be exploited in the design of such porous polymer networks. For instance, a polymer incorporating dibenzo[b,d]thiophene sulfone units, which are polar, showed a high hydrogen evolution rate, a principle that could be combined with fluorinated monomers. rsc.org

Design Principles for Tailoring Electronic and Optical Properties through Molecular Engineering

Molecular engineering is a powerful tool for tailoring the properties of conjugated polymers for specific electronic and optical applications. The use of this compound as a building block is a prime example of this approach, where the fluorine substituents act as key control elements.

Tuning Energy Levels: A widely adopted strategy for optimizing organic semiconductors is the fluorination of the conjugated backbone. acs.org The strong electron-withdrawing nature of fluorine atoms effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This is particularly beneficial for improving electron injection and transport in n-type and ambipolar organic field-effect transistors (OFETs) and for enhancing the stability of the material in devices. electrochemsci.orgacs.org For example, in thiophene-phenylene co-oligomers, fluorination has been shown to finely tune LUMO levels and lead to balanced ambipolar charge transport. acs.org

Modifying Optical Properties: The introduction of fluorine atoms can significantly alter the optical properties of a polymer, such as its absorption and emission spectra. Fluorination can induce a blue shift in the emission of conjugated polymers. mdpi.com This effect is attributed to a combination of electronic effects and steric interactions. The steric repulsion between fluorine atoms on adjacent aromatic rings or between fluorine atoms and other substituents can lead to a twisting of the polymer backbone, which reduces the effective conjugation length and increases the energy gap. mdpi.com This principle is utilized in developing blue-emitting polymers for OLEDs. mdpi.com

Controlling Intermolecular Interactions: The properties of a polymeric film or coating depend not only on the characteristics of individual polymer chains but also on how they pack together in the solid state. The introduction of this compound units can influence intermolecular π-stacking interactions. By controlling the polymer's regiochemistry and the placement of substituents, it is possible to enhance intermolecular interactions, which is crucial for achieving high charge-carrier mobility in devices. mpg.de The design of polymers with an alternating acceptor-donor-acceptor-donor (A-D1-A-D2) structure, which can be facilitated by monomers like this compound, allows for simultaneous control over both electronic properties and solid-state packing. mpg.de

| Design Principle | Effect of Incorporating 2,5-Difluorophenylene Unit | Impact on Material Properties |

| Energy Level Tuning | Lowers HOMO and LUMO energy levels due to the electron-withdrawing nature of fluorine. acs.org | Improved electron injection/transport, enhanced air stability, suitable for n-type and ambipolar transistors. electrochemsci.orgacs.org |

| Optical Property Modification | Can induce a blue shift in absorption and emission spectra. mdpi.com | Enables the creation of blue-emitting materials for OLEDs. mdpi.com |

| Backbone Conformation | Steric hindrance from fluorine atoms can cause torsion in the polymer backbone. mdpi.com | Reduces effective conjugation length, increases bandgap. mdpi.com |

| Intermolecular Packing | Influences π-stacking and solid-state morphology. mpg.de | Affects charge carrier mobility in thin films. mpg.de |

Supramolecular Chemistry and Non Covalent Interactions Involving 1,4 Dibromo 2,5 Difluorobenzene

Investigation of Halogen Bonding Interactions in Crystal Engineering and Self-Assembly

Halogen bonding has emerged as a powerful and reliable non-covalent interaction for the rational design and construction of crystalline solids, a field known as crystal engineering. The interaction involves an electrophilic region, known as a σ-hole, on a halogen atom and a nucleophilic (electron-donating) site. In 1,4-dibromo-2,5-difluorobenzene, the electron-withdrawing fluorine atoms enhance the positive character of the σ-holes on the bromine atoms, making them effective halogen bond donors.

This principle is widely exploited in co-crystallization processes. While direct studies on this compound are part of a broader field, extensive research on the closely related analogue, 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), provides significant insight. 1,4-DITFB is a potent halogen bond donor and has been successfully co-crystallized with a wide array of halogen bond acceptors, including nitrogen-containing compounds, N-oxides, and chalcogenides. nih.gov This ability to form robust and directional interactions allows for the construction of various supramolecular architectures, from discrete assemblies to one-, two-, and three-dimensional networks. nih.gov

The self-assembly of dibrominated benzene (B151609) derivatives at interfaces has also been investigated. For instance, the self-assembly of 1,3-dibromo-5-alkoxybenzene derivatives on surfaces demonstrates how halogen-halogen contacts, in conjunction with other forces like van der Waals interactions, can direct the formation of complex, ordered monolayers. nih.gov These studies highlight how the directionality and strength of halogen bonds involving bromine can be harnessed to control molecular organization in two dimensions. nih.gov The interplay of halogen bonds with other weak interactions, such as hydrogen bonds, is crucial in defining the final supramolecular structure. nih.gov

The following table summarizes typical halogen bonding interactions observed in systems analogous to this compound, demonstrating the versatility of dihalobenzenes in forming structured assemblies.

| Donor Molecule (Analogue) | Acceptor Molecule/Site | Resulting Architecture | Reference |

| 1,4-Diiodotetrafluorobenzene (1,4-DITFB) | Pyridine derivatives | Trimeric adducts, 2D grids | nih.gov |

| 1,4-Diiodotetrafluorobenzene (1,4-DITFB) | Chalcogenides | 1D, 2D, or 3D networks | nih.gov |

| 1,3-Dibromo-5-alkoxybenzene | Bromine (self-assembly) | 2D bricklayer-like monolayers | nih.gov |

| 4,4''-Dibromo-p-terphenyl | Silver (Ag(111)) surface | Square, rectangular, and polygonal motifs | nih.gov |

Principles of Directed Self-Assembly for Supramolecular Architectures

Directed self-assembly is a process where molecules spontaneously organize into structurally well-defined and stable arrangements based on the information encoded within their chemical structures. This bottom-up approach is fundamental to creating complex supramolecular architectures. The key lies in designing molecular components with specific, complementary interaction sites that guide the assembly process.

The use of non-covalent but directional forces is essential for constructing these architectures. rsc.org Halogen bonding is a prime example of such a force, offering moderate strength and high directionality, making it a valuable tool for supramolecular construction. nih.gov For molecules like this compound, the two bromine atoms can act as divergent halogen bond donors, allowing them to link multiple acceptor units and extend the structure in a programmed manner.

Research on analogous systems, such as 1,4-diiodotetrafluorobenzene (1,4-DITFB), illustrates these principles effectively. By combining 1,4-DITFB with various Lewis basic acceptor molecules, researchers have created a diverse range of structures:

Discrete Assemblies: When combined with molecules that can cap the halogen bond donors, finite structures like trimeric adducts are formed. nih.gov

1D Polymeric Chains: Using bifunctional linkers that can accept two halogen bonds, linear or zigzag chains can be assembled. nih.gov

2D and 3D Networks: With multi-topic acceptors, the assembly can be extended into higher-dimensional networks, creating grids and frameworks. nih.gov

Role of Intermolecular Interactions (e.g., F···S, CH···F) in Molecular Packing and Material Performance

Beyond the primary role of halogen bonding from its bromine substituents, this compound's fluorine and hydrogen atoms engage in other subtle yet structure-directing intermolecular interactions. These weak forces play a crucial role in determining the final molecular packing and can significantly influence the performance of the resulting materials.

C-H···F Interactions: The C-H···F interaction is a type of weak hydrogen bond that has been a subject of significant study. In fluorinated aromatic compounds, these interactions are often ubiquitous and play a key role in molecular aggregation. rsc.orgacs.org Studies on a range of fluorobenzenes, including the related 1,4-difluorobenzene (B165170), have shown that C-H···F interactions can be structure-directing, playing a similar role to the more conventional C-H···O and C-H···N hydrogen bonds. acs.orgias.ac.in

The presence of electron-withdrawing fluorine atoms on the benzene ring increases the acidity of the ring's C-H groups, making them better hydrogen bond donors. acs.org Research on N-(difluorophenyl)benzamides, which contain the 2,5-difluorobenzene moiety, has demonstrated the presence of remarkably short C-H···F intermolecular contacts, suggesting that the 2,5-difluoro substitution pattern is particularly effective at promoting these interactions. rsc.orgresearchgate.net It has also been noted that the C-F group generally prefers to engage in C-H···F interactions over F···F contacts, highlighting their importance in the crystal packing of organofluorine compounds. acs.orgias.ac.in The energetic contribution of these interactions, supported by entropic factors, can be significant in stabilizing crystal structures. ed.ac.uk

The table below provides examples of C-H···F interaction geometries found in related fluorobenzene (B45895) structures, illustrating their characteristics.

| Compound | Interaction Type | H···F Distance (Å) | C-H···F Angle (°) | Reference |

| N-(2,5-difluorophenyl)benzamide | Intermolecular C-H···F | Supershort (unspecified) | Not specified | rsc.org |

| Co-crystal of Phenanthroline and 1,4-DITFB | Intermolecular C-H···F | 2.4 | 147.6 | researchgate.net |

| 1,4-Difluorobenzene | Bridged C-H···F | Not specified | Not specified | ed.ac.uk |

These weak interactions, collectively, provide a subtle yet powerful means of fine-tuning molecular assembly, influencing crystal packing, and ultimately defining the physical and chemical properties of materials derived from this compound.

Concluding Remarks and Future Research Perspectives

Development of Novel Derivatives with Enhanced and Tunable Functionalities

The strategic placement of bromine and fluorine atoms on the benzene (B151609) ring makes 1,4-dibromo-2,5-difluorobenzene an ideal precursor for creating a new generation of complex molecules with precisely controlled properties. The bromine atoms serve as versatile handles for cross-coupling reactions, while the fluorine atoms modulate the electronic characteristics, stability, and intermolecular interactions of the resulting derivatives. nbinno.comsigmaaldrich.com